molecular formula C13H12ClNO2 B1523153 3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide CAS No. 1094300-46-5

3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide

Cat. No. B1523153
M. Wt: 249.69 g/mol
InChI Key: TUVXAIHKJMJPBR-UHFFFAOYSA-N
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Description

“3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide” is a chemical compound with the CAS Number: 1094300-46-5 . It has gained attention and interest in the field of chemical and biological research due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular formula of this compound is C13H12ClNO2 . The InChI code is 1S/C13H12ClNO2/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12/h1-7H,8-9H2,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of “3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide” is approximately 249.7 .

Scientific Research Applications

Synthesis and Enzyme Inhibition

  • Butyrylcholinesterase Inhibitors : Benzamide derivatives, including compounds related to 3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide, have been synthesized and evaluated for their inhibitory activity against butyrylcholinesterase, an enzyme relevant in the context of Alzheimer's disease and other cognitive disorders. Two synthesized benzamide derivatives showed considerable inhibitory activity, suggesting potential for therapeutic applications (Abbasi et al., 2020).

Antiplasmodial Activity

  • Malaria Treatment : Studies on acyl derivatives of furazan-3-amine, related to the benzamide scaffold, have demonstrated significant activity against Plasmodium falciparum strains, indicating potential for anti-malarial therapies. The research highlights the importance of the acyl moiety's nature in determining the compounds' activity and toxicity (Hermann et al., 2021).

Herbicide Development

  • Agricultural Applications : Benzamides, including structures similar to the query compound, have been identified as active ingredients in herbicides, demonstrating efficacy against annual and perennial grasses. Such compounds have potential utility in forage legumes and certain cultivated crops, highlighting their importance in agricultural sciences (Viste et al., 1970).

Antimicrobial Activity

  • Antimicrobial and Anticancer Properties : Furan-3-carboxamides, structurally related to the query compound, have shown significant in vitro antimicrobial activity against a range of microorganisms, including bacteria and fungi. These compounds' synthesis and characterization reveal their potential in developing new antimicrobial agents, with some displaying promising activity in preliminary screenings (Zanatta et al., 2007).

Insecticidal Activity

  • Pest Control : Derivatives of benzylfuran, similar to the chemical , have been synthesized and tested for their insecticidal activity against several insect species. Some derivatives showed mortality rates comparable to commercial insecticides, indicating their potential for pest management applications (Paula et al., 2008).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12/h1-7H,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVXAIHKJMJPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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